Cas no 1135241-36-9 (4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid)

4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid
- 4-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid
- MLS001065905
- HMS2196F05
- HMS3355O14
- NE43793
- SMR000486383
- Q27164740
- Z1267846842
- 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid
-
- MDL: MFCD20502018
- インチ: 1S/C15H9FN2O3/c16-12-7-5-10(6-8-12)14-17-13(18-21-14)9-1-3-11(4-2-9)15(19)20/h1-8H,(H,19,20)
- InChIKey: WCGDWZAYLWCDAO-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1=NC(C2C=CC(C(=O)O)=CC=2)=NO1
計算された属性
- せいみつぶんしりょう: 284.05972032 g/mol
- どういたいしつりょう: 284.05972032 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- ぶんしりょう: 284.24
- トポロジー分子極性表面積: 76.2
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-93015-1g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 1g |
$671.0 | 2023-09-01 | |
Enamine | EN300-93015-5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 5g |
$1945.0 | 2023-09-01 | |
Enamine | EN300-93015-10.0g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95.0% | 10.0g |
$2884.0 | 2025-02-19 | |
Enamine | EN300-93015-0.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95.0% | 0.5g |
$524.0 | 2025-02-19 | |
Aaron | AR019T0I-250mg |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 250mg |
$481.00 | 2025-02-14 | |
Aaron | AR019T0I-2.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 2.5g |
$1834.00 | 2023-12-16 | |
1PlusChem | 1P019SS6-5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 5g |
$2466.00 | 2023-12-26 | |
1PlusChem | 1P019SS6-100mg |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 100mg |
$339.00 | 2023-12-26 | |
1PlusChem | 1P019SS6-2.5g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 2.5g |
$1688.00 | 2023-12-26 | |
1PlusChem | 1P019SS6-10g |
4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |
1135241-36-9 | 95% | 10g |
$3627.00 | 2023-12-26 |
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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6. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acidに関する追加情報
Introduction to 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic Acid (CAS No. 1135241-36-9) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid (CAS No. 1135241-36-9) represents a fascinating molecular scaffold that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This heterocyclic derivative, characterized by its fused 1,2,4-oxadiazole and benzoic acid moieties, is distinguished by the presence of a 4-fluorophenyl substituent. The strategic positioning of these functional groups imparts unique electronic and steric properties, making it a promising candidate for the development of novel therapeutic agents.
Recent advancements in the synthesis and functionalization of this compound have opened up new avenues for its application in drug discovery. The 1,2,4-oxadiazole core is well-known for its role as a bioisostere of pyrazole and triazole rings, which are prevalent in many bioactive molecules. Its stability under various physiological conditions and ability to engage in multiple hydrogen bonding interactions make it an attractive moiety for designing small-molecule inhibitors. The benzoic acid component contributes to the compound's solubility and metabolic stability, while the 4-fluorophenyl group enhances lipophilicity and binding affinity to biological targets.
In the realm of medicinal chemistry, the exploration of 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid has been particularly fruitful in the search for modulators of inflammatory pathways. Emerging research indicates that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine atom at the para position of the phenyl ring plays a crucial role in modulating enzyme-substrate interactions, thereby enhancing binding affinity. This has led to investigations into its potential as a lead compound for treating chronic inflammatory disorders such as rheumatoid arthritis and atherosclerosis.
Furthermore, the structural features of this compound have been leveraged in the design of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and survival. By targeting aberrant kinase activity, small-molecule inhibitors have shown promise in treating cancers and other diseases. Preliminary studies on 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid suggest that it can modulate the activity of several kinases by competing with ATP for binding sites. The presence of both aromatic and heterocyclic rings provides multiple interaction points with the kinase active site, enhancing inhibitory efficacy.
The synthesis of this compound has been optimized to achieve high yields and purity through multi-step organic reactions. Key synthetic strategies include condensation reactions between halogenated benzoic acids and amidines derived from oxadiazole precursors. The introduction of the 4-fluorophenyl group is typically accomplished via palladium-catalyzed cross-coupling reactions, ensuring regioselectivity and minimizing side products. These synthetic methodologies align with modern green chemistry principles by employing catalytic processes that reduce waste and energy consumption.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid to biological targets. Docking simulations have revealed that the compound interacts favorably with polar residues in protein active sites through hydrogen bonding networks involving its carboxylic acid group and oxadiazole nitrogen atoms. The electron-withdrawing nature of the oxadiazole ring further stabilizes these interactions by increasing electrostatic complementarity with positively charged amino acid residues.
The pharmacokinetic profile of this compound has been evaluated through in vitro assays that assess absorption, distribution, metabolism, excretion (ADME) properties. Initial findings indicate moderate solubility in aqueous media but good bioavailability when administered orally. This profile suggests potential for therapeutic applications while minimizing concerns related to poor drug absorption or rapid clearance from biological systems.
Future directions in research on 4-5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-ylbenzoic acid include exploring its derivatives with modified substitution patterns on both aromatic rings. By systematically varying functional groups such as halogens or alkoxycarbonyls at different positions along these rings, researchers aim to fine-tune pharmacological activity while maintaining favorable ADME properties. Additionally, investigating its potential role as an antimicrobial agent has emerged as an exciting prospect, given rising concerns about antibiotic resistance worldwide.
The versatility of this molecular scaffold extends beyond pharmaceutical applications, with potential uses in materials science, particularly as a building block for organic semiconductors or luminescent materials where its electron-deficient heterocyclic structure can contribute to charge transport properties.
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